Hydron;acetate
Hydron;acetate
Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid; which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde; which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer; acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.
Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid; which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde; which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer; acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.
Brand Name:
Vulcanchem
CAS No.:
64-19-7
VCID:
VC0043138
InChI:
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
SMILES:
[H+].CC(=O)[O-]
Molecular Formula:
C2H4O2
C2H4O2
CH3COOH
CH3COOH
C2H4O2
CH3COOH
CH3COOH
Molecular Weight:
60.05 g/mol
Hydron;acetate
CAS No.: 64-19-7
Reference Standards
VCID: VC0043138
Molecular Formula: C2H4O2
C2H4O2
CH3COOH
CH3COOH
Molecular Weight: 60.05 g/mol
CAS No. | 64-19-7 |
---|---|
Product Name | Hydron;acetate |
Molecular Formula | C2H4O2 C2H4O2 CH3COOH CH3COOH |
Molecular Weight | 60.05 g/mol |
IUPAC Name | hydron;acetate |
Standard InChI | InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) |
Standard InChIKey | QTBSBXVTEAMEQO-UHFFFAOYSA-N |
Impurities | 0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. |
SMILES | [H+].CC(=O)[O-] |
Canonical SMILES | [H+].CC(=O)[O-] |
Boiling Point | 244 °F at 760 mm Hg (NTP, 1992) 117.9 °C 118 °C 244°F |
Colorform | Clear, colorless liquid Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). |
Density | 1.051 at 68 °F (USCG, 1999) d204 1.05 1.0446 g/cu cm at 25 °C Relative density (water = 1): 1.05 1.049 1.05 |
Flash Point | 104 °F (NTP, 1992) 103 °F (NFPA, 2010) 103 °F (39 °C) Closed cup 112 °F (open cup); 104 °F (closed cup) 39 °C c.c. 103°F |
Melting Point | 61.9 °F (NTP, 1992) 16.6 °C Mp 16.7 ° 16.635 °C 16.6°C 16.7 °C 62°F |
Physical Description | Acetic acid, glacial appears as a clear colorless liquid with a strong odor of vinegar. Flash point 104°F. Density 8.8 lb / gal. Corrosive to metals and tissue. Used to make other chemicals, as a food additive, and in petroleum production. Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue. Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor. DryPowder; Liquid Clear, colourless liquid having a pungent, characteristic odour Liquid COLOURLESS LIQUID WITH PUNGENT ODOUR. clear, colourless liquid/pungent odour Colorless liquid or crystals with a sour, vinegar-like odor. Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62°F. Often used in an aqueous solution.] |
Description | Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism. Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid; which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde; which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer; acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease. Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate. |
Shelf Life | Stable under normal laboratory storage conditions. |
Solubility | greater than or equal to 100 mg/mL at 73° F (NTP, 1992) 1000000 mg/L (at 25 °C) 16.65 M 1000 mg/mL at 25 °C Miscible with water Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide Miscible with glycerol; insoluble in carbon disulfide 1000.0 mg/mL Solubility in water: miscible miscible with water, alcohol, and glycerrin Miscible |
Synonyms | Aci-Jel; E 260; Ethanoic Acid; Ethanoic Acid Monomer; Ethylic Acid; Glacial Acetic Acid; Methanecarboxylic Acid; NSC 111201; NSC 112209; NSC 115870; NSC 127175; NSC 132953; NSC 406306; Vinegar Acid |
Vapor Density | 2.07 (NTP, 1992) (Relative to Air) 2.07 (Air = 1) Relative vapor density (air = 1): 2.1 |
Vapor Pressure | 11.4 mm Hg at 68 °F ; 20 mm Hg at 86° F (NTP, 1992) 15.73 mmHg 15.7 mm Hg at 25 °C /Extrapolated/ Vapor pressure, kPa at 20 °C: 1.5 11 mmHg |
PubChem Compound | 21980959 |
Last Modified | Nov 12 2021 |
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